N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
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Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-10-15(11(2)23-18-10)25(21,22)19-13-5-3-4-12(8-13)14-9-20-6-7-24-16(20)17-14/h3-5,8-9,19H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYRHSHCQDCVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives. These derivatives have been known to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity.
Mode of Action
It’s known that the compound’s structure plays a crucial role in its interaction with targets. The outcome of this interaction depends on the structure of the starting bromo ketone.
Biochemical Pathways
Given its potential anticancer activity, it can be inferred that the compound may interfere with cell proliferation and survival pathways, leading to the suppression of cancer cell growth.
Result of Action
The compound has shown a moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia. This suggests that the compound’s action results in the inhibition of cancer cell proliferation.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide are not fully understood due to the complexity of its structure and the variety of potential interactions it may have within a biological system. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely dependent on the specific molecular structure of the compound, including its imidazo[2,1-b][1,3]thiazole ring system.
Cellular Effects
The cellular effects of this compound are currently under investigation. Preliminary studies suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well understood. It is possible that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.
Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a unique combination of an imidazo[2,1-b]thiazole moiety and a sulfonamide group, which are known for their diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which may contribute to its anticancer properties.
- FLT3 Kinase Inhibition : Similar compounds have shown potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines, indicating a potential role in cancer therapy .
- Cell Growth Modulation : The compound has demonstrated moderate suppression of kidney cancer cell growth and weaker effects on prostate cancer and colon cancer cell lines.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound | Target | IC50 (μM) | Cell Line | Activity |
|---|---|---|---|---|
| Compound 19 | FLT3 | 0.002 | MV4-11 | High potency |
| N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-sulfonamide | CAI | Moderate | Kidney Cancer | Moderate inhibition |
| Related Sulfonamide Derivative | Endothelin Receptor A | - | Rat Model | Cardiovascular effects |
Case Studies
- Acute Myeloid Leukemia (AML) : Research indicates that derivatives similar to this compound exhibit significant anti-leukemic activity. For instance, a study found that certain derivatives could effectively inhibit cell proliferation in FLT3-dependent AML cells with IC50 values as low as 0.002 μM .
- Anticancer Activity : A study evaluating the anticancer properties of imidazo-thiazole derivatives showed that these compounds could suppress the growth of various cancer cell lines. Specifically, the tested compound demonstrated moderate efficacy against kidney cancer cells while exhibiting weaker effects on prostate and colon cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the imidazo-thiazole structure significantly influence biological activity. For instance:
- Substitution patterns on the phenyl ring can enhance or diminish potency against specific targets.
- The presence of the sulfonamide group is crucial for maintaining biological activity related to enzyme inhibition.
Preparation Methods
Synthesis of the 2,3-Dihydroimidazo[2,1-b]thiazole Core
The 2,3-dihydroimidazo[2,1-b]thiazole scaffold is synthesized via cyclocondensation reactions. A widely adopted method involves reacting 1,2-diaminoethane with carbon disulfide in aqueous ethanol under reflux to yield 4,5-dihydro-1H-imidazol-2-thiol (2 ) (Figure 1A). Subsequent treatment with ethyl chloroacetate and aromatic aldehydes in the presence of anhydrous sodium acetate facilitates the formation of the thiazole ring, yielding substituted dihydroimidazo[2,1-b]thiazoles (3a–j ). For the target compound, introducing a phenyl group at position 6 requires electrophilic aromatic substitution or cross-coupling reactions.
Patent CA2703300A1 describes a one-step process for 6-substituted imidazo[2,1-b]thiazole-5-sulfonyl halides by reacting a thiazole precursor with halosulfonic acids (e.g., ClSO3H) under controlled conditions. Adapting this method, 6-aryl derivatives can be synthesized by substituting the sulfonic acid with arylboronic acids in a Suzuki-Miyaura coupling, achieving regioselective functionalization.
Key Reaction Conditions
- Cyclocondensation : Reflux in H2O/EtOH (12 h), yield: 60–75%.
- Electrophilic Substitution : Use of Pd catalysts (e.g., Pd(PPh3)4) in DMF at 80°C.
Functionalization of the Aromatic Ring with an Amine Group
Introducing an amine group at the 3-position of the phenyl substituent is critical for subsequent sulfonamide formation. Nitration followed by reduction is a classical approach:
- Nitration : Treat the 6-phenyl-dihydroimidazo[2,1-b]thiazole with nitric acid in sulfuric acid to install a nitro group at the meta position.
- Reduction : Catalytic hydrogenation (H2/Pd-C) or use of SnCl2 in HCl converts the nitro group to an amine.
Alternatively, direct amination via Buchwald-Hartwig coupling using palladium catalysts and ligands (e.g., Xantphos) enables efficient installation of the amine group without intermediate steps.
Optimization Data
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration/Reduction | HNO3/H2SO4, then H2/Pd-C | 55 | 90 |
| Buchwald-Hartwig | Pd(OAc)2, Xantphos, KOtBu | 78 | 95 |
Synthesis of 3,5-Dimethylisoxazole-4-Sulfonyl Chloride
The sulfonyl chloride intermediate is prepared via chlorosulfonation of 3,5-dimethylisoxazole. Reaction with chlorosulfonic acid (ClSO3H) at 0–5°C introduces the sulfonyl chloride group regioselectively at position 4 (Figure 1B). Excess ClSO3H is quenched with ice water, and the product is extracted using dichloromethane.
Reaction Parameters
- Temperature: 0–5°C (prevents side reactions).
- Stoichiometry: 1:3 molar ratio (isoxazole:ClSO3H).
- Yield: 65–70%.
Coupling to Form the Sulfonamide Linkage
The final step involves reacting 3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline with 3,5-dimethylisoxazole-4-sulfonyl chloride in the presence of a base (e.g., pyridine or Et3N) to neutralize HCl (Figure 1C). The reaction proceeds in anhydrous THF or DCM at room temperature, achieving high yields.
Optimized Protocol
- Solvent : Dichloromethane (anhydrous).
- Base : Triethylamine (2.5 equiv).
- Time : 4–6 h.
- Yield : 85–90%.
Characterization and Analytical Data
The final product is characterized by spectroscopic methods:
- IR : Peaks at 1713 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (S=O asym/sym).
- 1H NMR (DMSO-d6): δ 2.45 (s, 6H, CH3), 3.70–3.87 (m, 4H, CH2), 7.72–8.05 (m, aromatic H).
- 13C NMR : Signals at 170.21 ppm (C=O), 148.13 ppm (isoxazole C).
Challenges and Mitigation Strategies
- Oxidation of Dihydroimidazo Ring : Use of inert atmosphere (N2/Ar) prevents oxidation to the imidazo[2,1-b]thiazole.
- Regioselectivity in Sulfonation : Controlled stoichiometry and low temperatures ensure selective sulfonation at position 4.
- Purity Issues : Column chromatography (SiO2, hexane/EtOAc) removes by-products.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide?
Answer:
A multi-step synthesis is typically employed, involving:
- Coupling reactions between imidazo[2,1-b]thiazole and substituted phenyl intermediates (e.g., using palladium catalysts for cross-coupling) .
- Sulfonamide formation via reaction of 3,5-dimethylisoxazole-4-sulfonyl chloride with an amine-functionalized intermediate under basic conditions (e.g., triethylamine in DMF or dichloromethane) .
- Cyclization steps to form the dihydroimidazo-thiazole core, often requiring reflux in ethanol or acetonitrile with acid catalysis (e.g., glacial acetic acid) .
Key optimization parameters include solvent choice (polar aprotic solvents preferred), temperature control (reflux at 80–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling) .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., HR-EIMS for exact mass matching) .
- HPLC-Purity Analysis: Ensures >95% purity, critical for biological assays .
- X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
